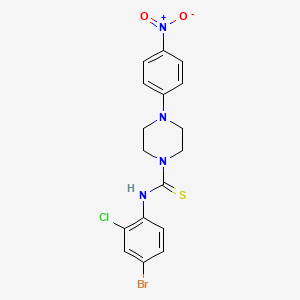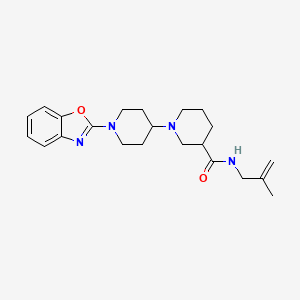![molecular formula C17H17BrClN3O3S2 B4116860 N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential as a cancer treatment. It was first synthesized by Bayer AG in the early 2000s and has since undergone numerous clinical trials. In
Mechanism of Action
N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 exerts its anticancer effects by inhibiting the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. This leads to a decrease in cell proliferation, angiogenesis, and tumor growth. N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, cell proliferation, and tumor growth. It has also been shown to induce apoptosis in cancer cells. In addition, N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 is that it has been extensively studied and has shown promising results in clinical trials. It is also relatively easy to synthesize, and its mechanism of action is well understood. However, one limitation of N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 is that it has been shown to have some toxic side effects, particularly on the liver. This may limit its usefulness as a cancer treatment.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006. One area of interest is the development of more specific inhibitors of protein kinases, which may enhance the effectiveness of N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 as a cancer treatment. Another area of interest is the development of combination therapies that include N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006, as this may enhance its effectiveness and reduce its toxic side effects. Finally, further research is needed to better understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 and its potential applications in other diseases.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 has been extensively studied for its potential as a cancer treatment, particularly for advanced renal cell carcinoma and hepatocellular carcinoma. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, angiogenesis, and tumor growth. N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea 43-9006 has also been studied for its potential to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(3-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3S2/c18-12-4-5-16(15(19)10-12)21-17(26)20-13-2-1-3-14(11-13)27(23,24)22-6-8-25-9-7-22/h1-5,10-11H,6-9H2,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUMHSKQEPJNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=S)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)
![ethyl 4-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116828.png)
![3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid](/img/structure/B4116840.png)
![2-[(4-chlorophenyl)thio]-N-pentylpropanamide](/img/structure/B4116844.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4116866.png)

![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4116874.png)